N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride
Description
N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a pyrazole ring, a pyrrolidine ring, and a fluorophenoxy group
Properties
IUPAC Name |
N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2.ClH/c1-13-12-17(21-18(24)16-4-2-9-20-16)22-23(13)10-3-11-25-15-7-5-14(19)6-8-15;/h5-8,12,16,20H,2-4,9-11H2,1H3,(H,21,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERXZAUMVDSGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCOC2=CC=C(C=C2)F)NC(=O)C3CCCN3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-keto ester under acidic or basic conditions.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a halogenated phenol with a fluorine atom, using a suitable base such as potassium carbonate.
Attachment of the propyl chain: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a propyl halide.
Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate amine with a carboxylic acid derivative.
Final coupling: The final step involves coupling the pyrazole and pyrrolidine derivatives to form the desired compound, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Potassium carbonate, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[3-(4-chlorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide
- N-[1-[3-(4-bromophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide
- N-[1-[3-(4-methylphenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide
Uniqueness
N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]pyrrolidine-2-carboxamide;hydrochloride is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
